4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a piperidine ring, a fluoro-nitro-phenoxy group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the fluoro-nitro-phenoxy intermediate, which is then reacted with piperidine and tert-butyl ester under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-(3-Amino-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester.
Reduction: Formation of 4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid methyl ester
- 4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid ethyl ester
- 4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid isopropyl ester
Uniqueness
4-(3-Fluoro-4-nitro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the tert-butyl ester group, in particular, provides steric hindrance that can influence the compound’s interactions with other molecules and its overall stability.
Properties
IUPAC Name |
tert-butyl 4-(3-fluoro-4-nitrophenoxy)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O5/c1-16(2,3)24-15(20)18-8-6-11(7-9-18)23-12-4-5-14(19(21)22)13(17)10-12/h4-5,10-11H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJCJXGMBORZGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=C(C=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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